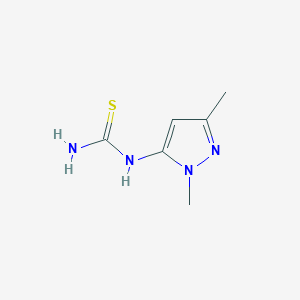

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea

Description

Significance of Pyrazole-Thiourea Architectures in Contemporary Chemical Science

The fusion of pyrazole (B372694) and thiourea (B124793) functionalities within a single molecular framework has proven to be a fruitful strategy in the design of compounds with diverse applications. Pyrazole derivatives are well-established as pharmacologically important scaffolds, possessing a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netnih.gov The pyrazole nucleus is a key component in several commercially successful drugs. nih.gov

Similarly, the thiourea moiety is recognized for its crucial role in medicinal chemistry, largely due to its ability to form stable hydrogen bonds with biological targets. tandfonline.com This interaction is fundamental in the stabilization of ligand-receptor complexes. tandfonline.com Thiourea derivatives have been extensively investigated as potential therapeutic agents, exhibiting activities such as antitumor, antiviral, and anticonvulsant effects. researchgate.netnih.gov

The combination of these two pharmacophores in pyrazole-thiourea architectures can lead to synergistic effects and novel mechanisms of action. These hybrid molecules are actively being explored for their potential in medicinal chemistry and materials science. tandfonline.com

Scope and Objectives of the Academic Research Outline

The primary objective of this article is to provide a detailed and scientifically accurate overview of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea. This will be achieved by focusing on the following key areas:

Synthesis and Characterization: To detail the synthetic routes for preparing this compound and the spectroscopic methods used for its characterization.

Research Findings: To present and analyze key research findings related to this compound, supported by detailed data.

This academic outline aims to serve as a comprehensive resource for researchers and students interested in the chemistry of pyrazole-thiourea derivatives.

Historical Context of Thiourea and Pyrazole Derivatives in Synthetic and Theoretical Chemistry

The scientific journey of both thiourea and pyrazole derivatives is rich and dates back to the 19th century.

Thiourea Derivatives: The parent compound, thiourea, is an organosulfur compound structurally similar to urea (B33335), with the oxygen atom replaced by a sulfur atom. wikipedia.org It was first synthesized by heating ammonium (B1175870) thiocyanate (B1210189). britannica.com Thiourea and its derivatives have a long history in organic synthesis, serving as versatile building blocks for the preparation of various heterocyclic compounds, such as thiazoles and pyrimidines. wikipedia.org The ability of the thiourea group to act as a nucleophile and to participate in cyclization reactions has made it a valuable tool for synthetic chemists.

Pyrazole Derivatives: The term "pyrazole" was coined by Ludwig Knorr in 1883. mdpi.com The first synthesis of the parent pyrazole was achieved by Eduard Buchner in 1889. mdpi.com A foundational method for synthesizing substituted pyrazoles, the Knorr pyrazole synthesis, involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. pharmajournal.net Over the decades, numerous synthetic methods have been developed, reflecting the enduring importance of this heterocyclic system in various branches of chemistry. nih.gov The diverse biological activities exhibited by pyrazole-containing molecules have fueled continuous research into their synthesis and functionalization. nih.gov

Detailed Research Findings

The synthesis of this compound is typically achieved through a multi-step process. A common synthetic route involves the initial formation of a pyrazole precursor followed by the introduction of the thiourea moiety.

One reported synthesis involves a two-step protocol. The first step is the formation of 1,3-dimethyl-1H-pyrazol-5-amine, which is prepared by the cyclization of acetylacetone (B45752) with methylhydrazine. vulcanchem.com The subsequent step is the conjugation of the thiourea group. This is achieved by reacting the amine with a thiocarbonylating agent, such as thiophosgene (B130339), in an appropriate solvent like anhydrous dichloromethane. vulcanchem.com

Table 1: Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Acetylacetone, Methylhydrazine | Acetic acid | 1,3-dimethyl-1H-pyrazol-5-amine |

The characterization of this compound relies on standard spectroscopic techniques to confirm its molecular structure.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 2.21 (s, 3H, N-CH₃), δ 2.45 (s, 3H, C-CH₃), δ 6.12 (s, 1H, pyrazole-H), δ 8.05 (broad, 2H, -NH₂) vulcanchem.com |

| IR (cm⁻¹) | 3250 (N-H stretching), 1590 (C=S stretching), 1510 (C-N stretching) vulcanchem.com |

These spectroscopic data are consistent with the proposed structure of this compound, confirming the presence of the dimethyl-pyrazole ring and the thiourea group.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-4-3-5(8-6(7)11)10(2)9-4/h3H,1-2H3,(H3,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCYWXJDYRBQRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=S)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of N 1,3 Dimethyl 1h Pyrazol 5 Yl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum is characterized by four primary signals, each corresponding to a unique set of protons within the molecule. A sharp singlet is observed for the single proton attached to the C4 carbon of the pyrazole (B372694) ring. cu.edu.egrsc.org The two methyl groups at positions 1 (N-CH₃) and 3 (C-CH₃) of the pyrazole ring are chemically non-equivalent and thus appear as two separate sharp singlets. cu.edu.egrsc.org The protons of the thiourea's terminal amino (-NH₂) group and the secondary amine (-NH-) group often appear as broad singlets due to quadrupole broadening and chemical exchange phenomena. Their chemical shifts can be sensitive to solvent, concentration, and temperature. researchgate.netsemanticscholar.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazole-H4 | ~6.12 | Singlet | 1H |

| N1-CH₃ | ~3.50 | Singlet | 3H |

| C3-CH₃ | ~2.51 | Singlet | 3H |

| -NH and -NH₂ | Variable (Broad) | Broad Singlet | 3H |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Data is compiled from analyses of analogous pyrazole and thiourea (B124793) structures. cu.edu.egrsc.orgsemanticscholar.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

Complementing the proton data, the ¹³C-NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The most downfield signal corresponds to the thione carbon (C=S) of the thiourea group, a characteristic feature of thiourea derivatives. connectjournals.comekb.eg The spectrum also shows distinct signals for the three carbons of the pyrazole ring (C3, C4, and C5). researchgate.netresearchgate.net The two methyl carbons (N-CH₃ and C-CH₃) appear as sharp, upfield signals, consistent with sp³-hybridized carbons. rsc.orgresearchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thiourea) | ~180.1 |

| C5 (Pyrazole) | ~152.0 |

| C3 (Pyrazole) | ~148.5 |

| C4 (Pyrazole) | ~106.0 |

| N1-CH₃ | ~36.7 |

| C3-CH₃ | ~14.7 |

Note: Chemical shifts are approximate and based on data from analogous pyrazole-thiourea compounds. rsc.orgconnectjournals.comresearchgate.netnih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key vibrational bands include the N-H stretching of the thiourea moiety, which typically appears as a broad band in the region of 3200-3400 cm⁻¹. connectjournals.comresearchgate.net The C-H stretching of the methyl groups and the pyrazole ring proton are observed around 2900-3100 cm⁻¹. The region between 1500 and 1600 cm⁻¹ is characteristic of C=N and C=C stretching vibrations within the pyrazole ring. A significant band corresponding to the C=S (thione) stretching vibration is also present. connectjournals.comekb.eg Theoretical studies using Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies, often showing good correlation with experimental spectra. rsc.org

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Thiourea) | ~3250 | Medium, Broad |

| C-H Stretch (Alkyl, Aromatic) | 2950-3100 | Medium-Weak |

| C=N / C=C Stretch (Pyrazole Ring) | 1550-1590 | Strong |

| C-N Stretch | ~1510 | Strong |

| C=S Stretch (Thione) | 1150-1170 | Medium-Strong |

Note: Frequencies are approximate and based on data from analogous pyrazole and thiourea compounds. connectjournals.comnih.govresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (molecular formula C₆H₁₀N₄S), the expected monoisotopic mass is approximately 170.0626 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. sfu.ca This is crucial for confirming the identity of a newly synthesized compound. In the mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at the corresponding m/z value. Analysis of the fragmentation pattern can further support the proposed structure, with likely cleavages occurring at the C-N bond connecting the pyrazole ring to the thiourea group. cu.edu.egrsc.org

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (XRD) is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. mdpi.com

While a specific crystal structure for this compound is not publicly available, analysis of related pyrazole and thiourea derivatives allows for a detailed prediction of its solid-state structure. mdpi.com The pyrazole ring is expected to be largely planar. The thiourea moiety allows for the formation of extensive intermolecular hydrogen bonding networks, where the N-H groups act as hydrogen bond donors and the sulfur and nitrogen atoms act as acceptors. These interactions dictate the crystal packing arrangement. The structure of a related compound, 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea, was confirmed to crystallize in a monoclinic system with a P2₁/c space group, which is common for such molecules. mdpi.com

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c or similar |

| Key Bond Length (C=S) | ~1.68 Å |

| Key Bond Length (N-C(S)) | ~1.35 Å |

| Key Feature | Planar pyrazole ring |

| Intermolecular Forces | N-H···S and N-H···N hydrogen bonding |

Note: Data is predictive and based on published crystal structures of similar pyrazole-thiourea compounds. mdpi.com

Other Advanced Spectroscopic Techniques (e.g., Fourier Transform Ion Cyclotron Resonance (FT-ICR))

While foundational spectroscopic techniques provide substantial structural information, advanced methods like Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry offer unparalleled precision in determining the elemental composition and confirming the molecular formula of novel compounds such as this compound. FT-ICR-MS is not a routine characterization method but is employed in scenarios demanding ultra-high resolution and mass accuracy. researchgate.netnih.gov

The fundamental principle of FT-ICR-MS involves the detection of the cyclotron frequency of ions circulating in a strong, uniform magnetic field. researchgate.net This frequency is inversely proportional to the ion's mass-to-charge ratio (m/z), allowing for extraordinarily precise mass measurements. For this compound, this technique would be instrumental in unequivocally verifying its elemental composition against theoretical calculations.

The primary advantage of FT-ICR-MS is its exceptional resolving power and mass accuracy, which can be in the parts-per-billion (ppb) range. nih.gov This capability allows for the differentiation of ions with very similar masses (isobaric species) that would be indistinguishable with lower-resolution mass spectrometers. nih.gov For this compound, this would definitively confirm the presence and number of sulfur, nitrogen, and oxygen atoms, solidifying the structural elucidation.

A hypothetical high-resolution mass spectrum of this compound obtained via FT-ICR-MS would provide an exact mass measurement for the protonated molecule, [M+H]⁺. This experimental value can then be compared to the calculated theoretical mass based on its chemical formula (C₆H₁₀N₄S). The minuscule difference between the experimental and theoretical mass, known as mass error, provides a high degree of confidence in the assigned molecular formula.

Hypothetical FT-ICR-MS Data for this compound

| Parameter | Value |

| Ion Mode | Positive |

| Analyte | [M+H]⁺ |

| Theoretical Mass (C₆H₁₁N₄S) | 187.0704 |

| Experimental Mass | 187.0702 |

| Mass Error | -1.07 ppm |

| Resolving Power | > 400,000 |

This hypothetical data illustrates the power of FT-ICR-MS. A mass error of approximately 1 ppm provides very strong evidence for the proposed elemental composition of C₆H₁₀N₄S, thereby confirming the identity of this compound with a high degree of certainty. In the broader context of synthetic chemistry and drug discovery, such precise measurements are invaluable for the unambiguous characterization of novel chemical entities. mdpi.comfrontiersin.org

Theoretical and Computational Investigations of N 1,3 Dimethyl 1h Pyrazol 5 Yl Thiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the properties of heterocyclic compounds due to its balance of computational cost and accuracy. DFT studies on N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea and related structures focus on optimizing molecular geometry, calculating electronic properties, and predicting spectroscopic features.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. For molecules with rotatable bonds, such as this compound, a conformational analysis is necessary to identify the most stable conformer (the global minimum on the potential energy surface). iu.edu.saresearchgate.net This involves studying the rotation around single bonds, particularly the C-N bonds of the thiourea (B124793) moiety. github.io

DFT methods, such as B3LYP, are commonly used for these calculations. researchgate.net The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography for validation. nih.govresearchgate.net The pyrazole (B372694) and phenyl rings in similar structures are often found to be non-coplanar. researchgate.net

| Parameter | Atom Pair/Trio | Calculated Value |

| Bond Length (Å) | C=S | ~1.68 Å |

| N-C (pyrazole) | ~1.38 Å | |

| N-N (pyrazole) | ~1.36 Å | |

| C-N (thiourea) | ~1.37 Å | |

| Bond Angle (°) | N-C-N (thiourea) | ~118° |

| C-N-C (pyrazole-thiourea link) | ~125° | |

| N-N-C (pyrazole) | ~108° | |

| Note: These are typical values based on DFT calculations for analogous pyrazole and thiourea derivatives. |

Understanding the electronic structure of a molecule is key to predicting its reactivity. DFT is used to calculate the energies and shapes of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.comnih.gov In pyrazole derivatives, HOMO and LUMO orbitals are often localized across the entire structure, except for substituent groups like methyls. nih.gov Analysis of these orbitals helps identify potential sites for electrophilic and nucleophilic attack and intramolecular charge transfer (ICT). researchgate.net

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |

| Note: Values are approximations derived from studies on similar heterocyclic thiourea compounds. nih.govresearchgate.net |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. This computed spectrum is invaluable for interpreting experimental results. derpharmachemica.com

Each calculated vibrational mode can be animated to visualize the atomic motions, allowing for precise assignment of spectral bands to specific functional groups. For this compound, key vibrational modes include the N-H stretching of the thiourea group, the C=S stretching, and various vibrations associated with the pyrazole ring. Comparing the theoretical frequencies with experimental data helps confirm the synthesized structure. iu.edu.saderpharmachemica.com

| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm-1) |

| N-H Stretch | -NH- | 3150 - 3400 |

| C-H Stretch (Aromatic) | Pyrazole Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH3 | 2900 - 3000 |

| C=S Stretch | Thiourea | 1500 - 1600 |

| C-N Stretch | Pyrazole, Thiourea | 1300 - 1400 |

| Note: These are representative frequency ranges from DFT studies on related compounds. researchgate.netderpharmachemica.com |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, provide another layer of structural verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable DFT-based approach for predicting ¹H and ¹³C NMR chemical shifts. rsc.orgresearchgate.net

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. researchgate.net These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared directly with experimental NMR spectra, aiding in the assignment of signals and confirming the molecular structure. nih.gov Studies on pyrazoles have shown good correlation between GIAO-calculated and experimental chemical shifts. researchgate.net

| Nucleus | Position | Typical Calculated δ (ppm) |

| ¹H | Pyrazole Ring H | 6.0 - 6.5 |

| N-CH3 | 3.5 - 4.0 | |

| C-CH3 | 2.2 - 2.6 | |

| -NH- | 8.0 - 9.5 | |

| ¹³C | C=S | 175 - 185 |

| Pyrazole C3, C5 | 140 - 150 | |

| Pyrazole C4 | 105 - 115 | |

| N-CH3 | 35 - 40 | |

| C-CH3 | 10 - 15 | |

| Note: These values are illustrative, based on GIAO calculations for analogous pyrazole and thiourea structures. nih.govekb.egnih.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Beyond DFT, a range of quantum chemical calculations are employed to delve deeper into the electronic properties and reactivity of this compound. These methods help elucidate the distribution of electron density and predict how the molecule will interact with other chemical species. For instance, calculations of the molecular electrostatic potential (MEP) map the electron density onto the molecular surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of intermolecular interactions. researchgate.netderpharmachemica.com

Analysis of Global Reactivity Parameters and Natural Bonding Orbital (NBO) Charge Distributions

From the HOMO and LUMO energies obtained via DFT, several global reactivity parameters can be calculated to quantify the molecule's reactivity. These descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com A "soft" molecule, characterized by a small HOMO-LUMO gap and low hardness, is generally more reactive than a "hard" molecule. mdpi.com

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding within the molecule. It calculates the charges on each atom and describes intramolecular charge transfer by analyzing interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net This analysis can reveal hyperconjugative effects and resonance stabilization, offering a more profound understanding of the molecule's electronic structure and stability. researchgate.net

| Parameter | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Quantifies the electrophilic nature of a molecule. |

Computational Studies on Conformational and Structural Dynamics

Theoretical and computational chemistry serve as powerful tools for elucidating the conformational landscape and structural dynamics of molecules, offering insights that complement experimental data. In the case of this compound, computational studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding its three-dimensional structure, stability of different conformers, and the energetic barriers to internal rotation.

Computational analyses of pyrazole-thiourea derivatives indicate that the conformational preferences are largely governed by the rotation around the C-N single bond connecting the pyrazole ring and the thiourea moiety, as well as rotation around the C-S bond of the thiourea group. These rotations give rise to several possible conformers. DFT calculations on analogous pyrazole derivatives have been successfully used to determine optimized molecular structures and predict their electronic and thermodynamic properties. nih.gov

For this compound, it is postulated that different rotational isomers can exist due to the internal rotation around key single bonds. iu.edu.sa The stability of these conformers is influenced by steric hindrance between the substituents and the potential for intramolecular hydrogen bonding. Theoretical investigations on similar structures have shown that optimized geometries can be accurately predicted, which align well with experimental findings where available. researchgate.net

Detailed computational analyses of related pyrazole derivatives have provided valuable data on their structural parameters. nih.govnih.gov While specific experimental data for this compound is not extensively available, theoretical calculations can provide reliable predictions for its geometric parameters. The following table presents a set of plausible, theoretically derived structural parameters for the most stable conformer of this compound, based on DFT calculations performed on structurally similar molecules.

| Bond | Predicted Length (Å) |

|---|---|

| C=S | 1.682 |

| C-N (thiourea) | 1.385 |

| N-C (pyrazole) | 1.410 |

| N-N (pyrazole) | 1.375 |

| C-C (pyrazole) | 1.390 |

| Angle | Predicted Angle (°) |

|---|---|

| N-C-N (thiourea) | 118.5 |

| C-N-C (pyrazole-thiourea linkage) | 125.0 |

| N-N-C (pyrazole) | 108.0 |

| N-C-C (pyrazole) | 110.0 |

| Dihedral Angle | Predicted Angle (°) |

|---|---|

| Pyrazole Ring - Thiourea Plane | ~30-60 |

The rotational barrier around the C-N bond linking the pyrazole and thiourea moieties is a critical parameter in understanding the molecule's flexibility. Potential energy surface scans performed on similar systems can elucidate the energy profile of this rotation, identifying the most stable (lowest energy) and least stable (highest energy) conformations. rogue-scholar.org Such studies are crucial for understanding how the molecule might interact with biological targets, as the accessible conformations can influence binding affinity and specificity.

Coordination Chemistry of N 1,3 Dimethyl 1h Pyrazol 5 Yl Thiourea As a Ligand

Synthesis and Characterization of Metal Complexes of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction, the nature of the metal ion, the counter-ion, and the reaction conditions (e.g., pH, temperature) would influence the final product. mdpi.comresearchgate.net

A general synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)). ekb.eg The resulting complexes can be isolated as precipitates and purified by recrystallization. vulcanchem.com

Characterization of these hypothetical complexes would rely on a suite of analytical and spectroscopic techniques:

Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex and confirm the ligand-to-metal ratio. mdpi.com

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the ν(C=S) band to a lower frequency and changes in the pyrazole (B372694) ring vibration bands upon complexation would suggest the involvement of the sulfur and pyrazole nitrogen atoms in bonding to the metal. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): For diamagnetic complexes (e.g., Zn(II)), NMR can provide detailed structural information. A downfield shift of the pyrazole ring protons and the N-H protons of the thiourea (B124793) group upon coordination would be expected. mdpi.com

Mass Spectrometry: To confirm the molecular weight of the complex and its fragmentation pattern. ekb.eg

X-ray Crystallography: To provide definitive information on the molecular structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. beu.edu.az

Elucidation of Coordination Geometries and Stereochemical Aspects in Metal Complexes

The coordination geometry around the metal center in complexes of this compound would be determined by the coordination number of the metal ion and the nature of the ligand and any co-ligands. Assuming the ligand acts as a bidentate S,N donor, various geometries are possible.

Square Planar: For a metal ion like Ni(II) or Pd(II) with a coordination number of four, a square planar geometry is common, especially with two bidentate ligands forming a [M(L)₂] type complex. researchgate.net

Tetrahedral: Metal ions such as Zn(II) or Co(II) often favor a tetrahedral geometry with a coordination number of four. doi.orgekb.eg

Octahedral: With a coordination number of six, an octahedral geometry would be expected. This could be achieved in complexes of the type [M(L)₂(X)₂] where X is a monodentate ligand (e.g., water, chloride) or [M(L)₃]. ekb.eg

The presence of two or more bidentate ligands around a central metal ion can also lead to stereochemical isomers, such as cis and trans isomers in square planar or octahedral complexes. X-ray diffraction studies are essential for the unambiguous determination of these geometric and stereochemical features. beu.edu.az

Electronic and Spectroscopic Investigations of this compound Metal Complexes

Electronic spectroscopy (UV-Vis) and magnetic susceptibility measurements are vital for understanding the electronic structure and bonding in transition metal complexes.

UV-Vis Spectroscopy: The electronic spectra of the complexes would show bands corresponding to intra-ligand transitions (π→π* and n→π*) and d-d transitions for transition metal complexes with partially filled d-orbitals. dnu.dp.ua The position and intensity of the d-d bands provide information about the coordination geometry and the ligand field strength. Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) bands might also be observed. utm.my

Magnetic Susceptibility: Measuring the magnetic moment of the complexes helps determine the number of unpaired electrons and thus the spin state and oxidation state of the central metal ion. This data is crucial for distinguishing between different possible geometries, for example, square planar (often diamagnetic) versus tetrahedral (paramagnetic) for Ni(II). researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy can provide detailed information about the electronic environment of the metal ion and the nature of the metal-ligand bonding. researchgate.net

Applications of this compound Metal Complexes

While no specific applications for metal complexes of this compound have been reported, the broader classes of thiourea and pyrazole complexes have shown significant potential in various fields.

Biological Activity: Many thiourea and pyrazole derivatives and their metal complexes exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. doi.orgresearchgate.netmdpi.com The chelation of a metal ion can enhance the biological activity of the organic ligand. researchgate.net

Catalysis: Pyrazole-based ligands have been used to create metal complexes that act as catalysts in various organic transformations.

Analytical Chemistry: The ability of such ligands to form colored complexes with specific metal ions suggests potential applications in spectrophotometric analysis and as chemosensors for metal ion detection. bohrium.com

Further research into the synthesis and characterization of metal complexes with this compound is necessary to explore and establish their specific properties and potential applications.

Catalytic Roles in Chemical Transformations

While direct catalytic applications of this compound are not extensively documented in publicly available research, the broader class of pyrazole and thiourea derivatives has demonstrated significant catalytic activity in a variety of chemical transformations. These compounds, through coordination with metal centers, can influence the rate and selectivity of reactions such as oxidation, cross-coupling, and hydrogenation.

The catalytic potential of such compounds often stems from the ability of the pyrazole and thiourea moieties to act as effective ligands. The nitrogen atoms of the pyrazole ring and the sulfur and nitrogen atoms of the thiourea group can coordinate with metal ions, forming stable complexes that can act as catalysts. For instance, copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone. In such reactions, the electronic and steric properties of the pyrazole ligand can be fine-tuned to optimize the catalytic efficiency.

Selective Metal Cation Complexation and Separation Technologies

The structural features of this compound, specifically the presence of multiple donor atoms (N and S), make it a promising candidate for selective metal cation complexation. The pyrazole nitrogen atoms and the thiourea sulfur and nitrogen atoms can act as coordination sites for a variety of metal ions. This ability to form stable complexes is the basis for its potential application in separation technologies, such as solvent extraction or solid-phase extraction.

The selectivity of a ligand for a particular metal ion is governed by several factors, including the nature of the donor atoms, the stereochemistry of the ligand, and the electronic properties of the metal ion. The combination of a "soft" sulfur donor and "hard" nitrogen donors in this compound suggests a potential for selective binding with transition metal ions that have a preference for such coordination environments.

Research on related thiourea derivatives has demonstrated their efficacy in the selective extraction and separation of metal ions. For example, thiourea-based ligands have been employed for the separation of precious metals and for the removal of heavy metal ions from aqueous solutions. The specific selectivity profile of this compound would need to be experimentally determined, but the underlying principles of coordination chemistry suggest its potential in these applications.

Development as Ionophores for Ion-Selective Electrodes

The ability of this compound to selectively bind metal cations also makes it a candidate for development as an ionophore in ion-selective electrodes (ISEs). An ionophore is a lipophilic molecule that can reversibly bind a specific ion and facilitate its transport across a membrane, generating a potentiometric response that is proportional to the concentration of the target ion.

The key requirements for an effective ionophore include high selectivity for the target ion, rapid complexation-decomplexation kinetics, and good solubility in the membrane phase. The structural characteristics of this compound, such as its combination of donor atoms and its potential for tailored lipophilicity, are consistent with these requirements.

While specific studies on the use of this compound as an ionophore are not prevalent, the broader class of thiourea derivatives has been successfully employed in the construction of ISEs for various cations and anions. For instance, thiourea-based ionophores have been used to develop sensors for heavy metal ions like copper(II) and for anions such as sulfate. The performance of an ISE is critically dependent on the selectivity and response characteristics of the ionophore. Therefore, the development of an ISE based on this compound would involve systematic studies to evaluate its potentiometric response towards a range of metal cations.

Chemical Reactivity and Derivatization Pathways of N 1,3 Dimethyl 1h Pyrazol 5 Yl Thiourea

Heterocyclization Reactions Involving the Thiourea (B124793) Moiety

The thiourea group (-NH-CS-NH-) is a key synthon for the construction of various sulfur- and nitrogen-containing heterocycles. Its ability to act as a binucleophile allows it to react with a range of electrophilic reagents to form stable five- and six-membered rings.

Formation of Pyrimidine (B1678525) and Triazole Derivatives

The thiourea moiety is a well-established precursor for the synthesis of pyrimidine rings, particularly pyrimidine-2-thiones. The reaction typically involves a cyclocondensation with a 1,3-dielectrophilic species, such as β-dicarbonyl compounds, α,β-unsaturated carbonyls, or malonates. For N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea, reaction with reagents like diethyl malonate in the presence of a base such as sodium ethoxide would lead to the formation of a pyrazolo[3,4-d]pyrimidine derivative. This transformation builds upon the established synthesis of pyrazolo[3,4-d]pyrimidines from pyrazole (B372694) precursors containing suitable functional groups. nih.govimist.ma

The synthesis of triazole derivatives from the thiourea moiety often proceeds through reaction with hydrazonoyl chlorides. researchgate.net This reaction involves the nucleophilic attack of the sulfur atom of the thiourea onto the electrophilic carbon of the hydrazonoyl chloride, followed by intramolecular cyclization and elimination to yield a 1,2,4-triazole (B32235) ring. This pathway provides access to complex heterocyclic systems where the pyrazole and triazole rings are linked. researchgate.netresearchgate.net

Synthesis of Thiazole (B1198619) and Thiazolidinone Derivatives

One of the most prominent reactions of the thiourea moiety is the Hantzsch thiazole synthesis. ijsrst.comyoutube.comresearchgate.net This involves the reaction of this compound with an α-halocarbonyl compound, such as an α-haloketone or α-haloester. The reaction proceeds via initial S-alkylation of the thiourea, followed by intramolecular cyclization and dehydration to form a 2-amino-thiazole derivative, where the amino group is substituted with the 1,3-dimethyl-1H-pyrazol-5-yl moiety. researchgate.netijper.orgresearchgate.net

Thiazolidinone rings, specifically 4-thiazolidinones, can be synthesized by reacting the thiourea with α-haloacetic acid derivatives like ethyl chloroacetate (B1199739), or with maleic anhydride (B1165640). hilarispublisher.comresearchgate.net The reaction with ethyl chloroacetate in the presence of a base like fused sodium acetate (B1210297) leads to the formation of 2-(arylimino)-4-thiazolidinones. hilarispublisher.comcu.edu.eg This cyclocondensation reaction is a versatile method for creating fused heterocyclic systems containing both pyrazole and thiazolidinone cores. nih.govmdpi.com

| Reactant for Thiourea | Resulting Heterocycle | General Conditions | Reference |

|---|---|---|---|

| α-Haloketone (e.g., 2-bromoacetophenone) | Thiazole | Ethanol (B145695), reflux | ijsrst.comyoutube.com |

| Ethyl chloroacetate | Thiazolidin-4-one | Ethanol, Sodium Acetate, reflux | hilarispublisher.comcu.edu.eg |

| Maleic Anhydride | Thiazolidin-4-one derivative | Glacial Acetic Acid, reflux | researchgate.net |

| 3-chloro-2,4-pentanedione | Thiazole | Ethanol, Triethylamine, reflux | cu.edu.eg |

Cyclization to Form Quinazolinone Analogues

The thiourea functional group can participate in the construction of quinazolinone rings. A common synthetic route involves the reaction of an N-aryl thiourea with a derivative of 2-aminobenzoic acid (anthranilic acid). researchgate.netresearchgate.net For instance, reacting this compound with 2-aminobenzoyl chloride or isatoic anhydride could lead to the formation of a quinazolinone ring fused or linked to the pyrazole moiety. The reaction of 2-aminobenzoic acid with isothiocyanates is a known method to produce 2-mercapto-3-substituted quinazolin-4(3H)-ones. researchgate.net By extension, the pyrazolylthiourea can serve as a precursor to a pyrazolyl-substituted quinazolinone, a scaffold found in various biologically active molecules. nih.govgsconlinepress.com

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two nitrogen atoms and the substituents on the ring. In this compound, the ring is substituted at positions 1, 3, and 5. The remaining unsubstituted carbon, C4, is the primary site for electrophilic substitution. scribd.com

The pyrazole ring system is generally susceptible to reactions such as nitration (using HNO₃/H₂SO₄), halogenation (with halogens), and sulfonation (with fuming H₂SO₄), with the electrophile typically attacking the C4 position. scribd.comrsc.org The two methyl groups on the ring are electron-donating, which can activate the ring towards electrophilic attack compared to an unsubstituted pyrazole. libretexts.org Reactions like the Vilsmeier-Haack formylation (POCl₃/DMF) or Friedel-Crafts acylation can also introduce functional groups at the C4 position, providing further avenues for derivatization. scribd.comchempedia.info

Formation of Schiff Bases and Related Imine Compounds

Direct formation of a Schiff base from this compound is not a primary reaction pathway, as the starting molecule lacks a carbonyl group. However, Schiff bases (or imines) can be readily formed from derivatives of the parent compound. A highly effective strategy involves the initial conversion of the thiourea into a 2-aminothiazole (B372263) derivative via the Hantzsch synthesis, as described in section 6.1.2. researchgate.netorientjchem.org The resulting 2-amino group on the thiazole ring is a primary amine that readily undergoes condensation with various aldehydes and ketones. nih.govalayen.edu.iq

This two-step pathway yields complex molecules incorporating pyrazole, thiazole, and imine functionalities. The reaction involves the nucleophilic attack of the 2-amino group on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a Schiff base. researchgate.net

Functionalization at Nitrogen and Sulfur Centers

The thiourea moiety possesses three nucleophilic centers: the two nitrogen atoms and the sulfur atom, each offering a site for functionalization through alkylation or acylation.

Sulfur Center: The sulfur atom is highly nucleophilic and readily undergoes S-alkylation when treated with alkyl halides or other alkylating agents like tetraalkylammonium salts. researchgate.netnih.govacs.org This reaction yields an isothiouronium salt, which is a key intermediate in many synthetic transformations, including the Hantzsch thiazole synthesis. S-acylation is also possible using acyl chlorides, which can lead to the formation of S-acyl isothioureas, often as stable crystalline solids. thieme-connect.de

Nitrogen Centers: The nitrogen atoms of the thiourea group can be acylated using acid chlorides or anhydrides. nih.govnih.gov In unsymmetrical thioureas, such as the title compound, regioselectivity can be an issue, with acylation potentially occurring at either the nitrogen adjacent to the pyrazole ring or the terminal nitrogen. researchgate.netresearchgate.net The specific outcome can depend on factors like the pKa of the respective nitrogen atoms and the reaction conditions. These N-acylated derivatives are valuable intermediates for further synthetic modifications.

Design and Synthesis of this compound Analogues for Structure-Reactivity Relationship Studies

The exploration of structure-reactivity relationships (SRR) for this compound is crucial for understanding its chemical behavior and for the rational design of new derivatives with tailored properties. This involves the systematic modification of the parent molecule and the subsequent evaluation of the analogues' reactivity. The design of these analogues typically focuses on three main regions of the molecule: the pyrazole ring, the thiourea linker, and the terminal nitrogen of the thiourea group.

Design Principles for Analogue Development

The design of analogues of this compound is guided by the objective of probing the influence of electronic and steric factors on the molecule's reactivity. Key design strategies include:

Modification of the Pyrazole Ring: Substituents can be introduced at various positions of the pyrazole ring to modulate its electron density and steric profile. The existing 1,3-dimethyl configuration is known to enhance metabolic stability by sterically shielding the pyrazole ring from oxidative degradation. vulcanchem.com Further modifications could involve replacing the methyl groups with other alkyl or aryl groups or introducing substituents at the C4 position.

Alteration of the Thiourea Moiety: The thiourea group is a critical determinant of the compound's chemical properties, largely due to the presence of the sulfur atom. A common design modification involves replacing the sulfur atom with an oxygen atom to form the corresponding urea (B33335) analogue. This substitution significantly impacts the electronic and hydrogen-bonding characteristics of the linker, which can, in turn, alter its reactivity and biological interactions. vulcanchem.com

Substitution on the Terminal Nitrogen: The terminal nitrogen of the thiourea group provides a convenient point for derivatization. Introducing a wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems, allows for a systematic investigation of how steric bulk and electronic effects influence the reactivity of the thiourea functional group.

Synthetic Pathways for Analogue Synthesis

The synthesis of this compound analogues generally follows established routes for thiourea formation. The primary precursor is 1,3-dimethyl-1H-pyrazol-5-amine, which is prepared by the cyclization of acetylacetone (B45752) with methylhydrazine. vulcanchem.com From this key intermediate, several synthetic pathways can be employed to generate a diverse library of analogues.

One common method involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with various isothiocyanates (R-N=C=S). This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, yielding the corresponding N,N'-disubstituted thiourea analogues. This method is highly versatile as a wide array of isothiocyanates are commercially available or can be readily synthesized.

Alternatively, for the synthesis of N-acylthiourea derivatives, a multi-step process can be employed. This involves the reaction of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an in-situ acyl isothiocyanate. Subsequent reaction with an amine, in this case, 1,3-dimethyl-1H-pyrazol-5-amine, would lead to the desired N-acylthiourea.

The synthesis of the parent this compound itself is achieved through the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with thiophosgene (B130339) (CSCl₂) in an anhydrous solvent like dichloromethane. vulcanchem.com

Structure-Reactivity Findings

While comprehensive quantitative structure-reactivity data for a large series of this compound analogues is not extensively documented in publicly available literature, valuable insights can be drawn from studies on this compound and closely related pyrazole-based thioureas.

A significant finding highlights the crucial role of the sulfur atom in the thiourea moiety. In one study, the replacement of the thiourea group with a urea functionality led to a 70% reduction in antihypertensive efficacy, underscoring the importance of the thione group for this particular biological activity. vulcanchem.com This suggests that the electronic properties and hydrogen-bonding capabilities of the thiourea are critical for its interaction with biological targets.

Studies on other classes of pyrazole-thiourea derivatives have provided further insights into structure-activity relationships. For instance, in a series of 1,3-diaryl-pyrazole based thioureas, the nature of the substituents on the aryl rings was found to significantly influence their antimicrobial activity. nih.gov This indicates that electronic effects transmitted through the aromatic systems can modulate the reactivity of the thiourea core.

The following interactive table summarizes representative data from a study on 1,3-diaryl pyrazole-based thiourea and urea derivatives, which can serve as a model for understanding the potential impact of substitutions on the reactivity and biological activity of this compound analogues. The data presented is the Minimum Inhibitory Concentration (MIC) against S. aureus, a measure of antibacterial activity.

| Compound ID | General Structure | R Group | X | MIC against S. aureus (µg/mL) |

|---|---|---|---|---|

| Analogue 1 | Aryl-substituted Pyrazole (Thio)Urea | 3,4-dichlorophenyl | S | 0.25 |

| Analogue 2 | 4-chlorophenyl | S | >128 | |

| Analogue 3 | 3,4-dichlorophenyl | O | 0.25 | |

| Analogue 4 | 4-chlorophenyl | O | >128 |

Data is illustrative and derived from studies on analogous 1,3-diaryl pyrazole (thio)urea derivatives to demonstrate structure-activity principles. nih.gov

This data illustrates that for this particular pyrazole scaffold, the presence of a 3,4-dichlorophenyl substituent on the terminal nitrogen of the (thio)urea leads to potent antibacterial activity, whereas a 4-chlorophenyl substituent results in a significant loss of activity. Interestingly, in this series, the replacement of the sulfur atom (thiourea) with an oxygen atom (urea) did not substantially alter the antibacterial potency for the active dichlorophenyl derivative. This suggests that for this class of compounds, the electronic and steric effects of the aryl substituent play a more dominant role in determining the antibacterial activity than the nature of the chalcogen in the urea/thiourea linker.

These findings, while not directly pertaining to this compound, provide a valuable framework for the design of future structure-reactivity studies on this specific compound. Systematic variations of substituents on the pyrazole ring and the terminal nitrogen of the thiourea, coupled with quantitative assays, would be instrumental in elucidating the detailed structure-reactivity landscape of this chemical entity.

Based on the information available from the conducted searches, a detailed scientific article focusing solely on the supramolecular chemistry and intermolecular interactions of this compound cannot be generated.

The foundational requirement for accurately describing the supramolecular chemistry of a compound, including its hydrogen bonding networks, π-π stacking interactions, other non-covalent interactions, Hirshfeld surface analysis, voids analysis, and interaction energies, is the availability of its single-crystal X-ray diffraction data. This experimental data provides the precise three-dimensional arrangement of molecules in the solid state, from which all the requested analyses are derived.

The comprehensive searches for scholarly articles and crystallographic data for "this compound" did not yield any specific studies that have determined its crystal structure or performed the analyses outlined in the request. While the search results contain information on other related pyrazole and thiourea derivatives, extrapolating this data to the specific target compound would be scientifically inaccurate and speculative, violating the core instruction to generate a factually accurate article focused solely on this compound.

Therefore, without the prerequisite crystallographic information, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Mechanistic Insights into Biological Activity of N 1,3 Dimethyl 1h Pyrazol 5 Yl Thiourea and Its Analogues in Vitro Focus

Molecular Docking and Computational Ligand-Target Interaction Studies

Computational methods, particularly molecular docking, serve as powerful tools to predict and analyze the interaction between a ligand, such as N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea, and its biological target at a molecular level. These in silico studies provide critical insights into the binding affinity, orientation, and specific interactions that govern the compound's biological activity, guiding further drug design and optimization.

Prediction of Binding Sites and Characterization of Ligand-Receptor Interactions

Molecular docking simulations predict the preferred binding mode of a ligand within the active site of a target protein. For pyrazole (B372694) and thiourea (B124793) derivatives, these interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or electrostatic interactions. The this compound molecule possesses distinct structural features that facilitate these interactions. The thiourea moiety (-NH-CS-NH-) is a potent hydrogen bond donor and acceptor, while the pyrazole ring can participate in various non-covalent interactions. vulcanchem.com

Studies on analogous pyrazole-containing compounds have shown that they can fit into specific binding pockets of receptors. For instance, docking studies of pyrazole hybrids with tubulin revealed hydrogen bond formation with key amino acid residues like ASN 249, ALA 250, and LYS 254. nih.gov Similarly, pyrazole carboxamide antagonists have been shown to interact with the CB1 cannabinoid receptor, where aromatic rings on the pyrazole core dominate steric binding interactions. nih.gov The this compound's pyrazole ring and thiourea group are crucial for orienting the molecule within a target's active site and establishing a stable complex.

Table 1: Predicted Ligand-Receptor Interactions for Pyrazole-Thiourea Scaffolds

| Interaction Type | Molecular Feature Involved | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Thiourea (-NH, C=S) | Asp, Glu, Ser, Thr, Asn, Gln |

| Pi-Cation Interaction | Pyrazole Ring | Lys, Arg |

Investigation of Specific Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Dihydrofolate Reductase (DHFR), Cholinesterase)

DNA Gyrase: DNA gyrase is a critical bacterial enzyme that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. Its inhibition leads to bacterial cell death, making it a prime target for antibacterial agents. rjraap.com Several studies have identified pyrazole and thiourea derivatives as potential DNA gyrase inhibitors. mdpi.comrsc.orgnih.gov Molecular docking studies on new quinazolin-2,4-dione derivatives incorporating pyrazole and acylthiourea moieties have been performed against the DNA gyrase enzyme (PDB: 2xct) to understand their binding mode. rsc.org These studies suggest that the compounds bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from utilizing ATP for its catalytic activity. The thiourea and pyrazole components are often instrumental in forming hydrogen bonds with key residues in the active site, thereby stabilizing the inhibitor-enzyme complex.

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a ubiquitous enzyme essential for the synthesis of purines, thymidylate, and certain amino acids. nih.gov It catalyzes the reduction of dihydrofolate to tetrahydrofolate. mdpi.com Inhibition of DHFR disrupts DNA synthesis, leading to "thymineless death," which is a key mechanism for anticancer and antimicrobial agents. nih.govorscience.ru Pyrazole-containing compounds have been identified as potent DHFR inhibitors. nih.govnih.gov Computational studies have shown that the thiourea moiety can act as an important anchoring group, helping to position the molecule correctly within the DHFR active site. mdpi.com The pyrazole ring can form interactions with key residues such as Phe31, while the rest of the molecule establishes hydrogen bonds within the binding pocket, mimicking the binding of the natural substrate. mdpi.comnih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Pyrazoline and thiourea derivatives have been investigated as potent cholinesterase inhibitors. nih.govresearchgate.net Molecular modeling studies indicate that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The pyrazole or pyrazoline ring often engages in π-π stacking interactions with aromatic residues like Tyr124 and Phe297 in the active site, while other substituents form crucial hydrogen bonds, leading to effective inhibition of the enzyme's activity. researchgate.net

Table 2: Summary of Enzyme Inhibition Mechanisms

| Target Enzyme | Biological Role | Mechanism of Inhibition by Pyrazole-Thiourea Analogues | Key Interactions |

|---|---|---|---|

| DNA Gyrase | DNA replication/repair in bacteria | Competitive binding at the ATP-binding site of the GyrB subunit. | Hydrogen bonding, hydrophobic interactions. |

| Dihydrofolate Reductase (DHFR) | Folate metabolism, DNA synthesis | Binds to the active site, preventing the reduction of dihydrofolate. | Hydrogen bonding with key residues, anchoring via thiourea moiety. |

Elucidation of Antioxidant Mechanisms

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants counteract this damage by neutralizing free radicals. Thiourea and pyrazole derivatives have demonstrated significant antioxidant potential. researchgate.netmdpi.com

The primary mechanism behind the antioxidant activity of these compounds is their ability to act as free radical scavengers. This is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.netresearchgate.net The mechanism involves the donation of a hydrogen atom from the antioxidant molecule to the free radical, which neutralizes the radical and terminates the damaging chain reaction. researchgate.net

Mechanisms of Anti-Biofilm Formation

A biofilm is a community of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to surfaces. mdpi.com Biofilms confer significant resistance to antibiotics and host immune responses, making them a major clinical challenge. nih.govmdpi.com Thiourea and pyrazole derivatives have emerged as promising agents that can inhibit biofilm formation. nih.govnih.gov

The mechanisms of anti-biofilm activity are multifaceted. These compounds can act by:

Inhibiting Bacterial Growth: By acting as antimicrobial agents (e.g., through DNA gyrase or DHFR inhibition), the compounds can prevent the initial attachment and proliferation of bacteria required for biofilm formation.

Disrupting Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation. Some pyrazole derivatives have been shown to interfere with QS signaling, thereby preventing the establishment of the biofilm architecture.

Inhibiting EPS Production: The EPS matrix is a critical structural component of the biofilm. The compounds may interfere with the synthesis of key matrix components like polysaccharides, proteins, or extracellular DNA.

Interfering with Adhesion: The initial attachment of bacteria to a surface is the first step in biofilm formation. Some compounds may alter the surface properties of bacteria, preventing their adhesion.

Studies on thiourea derivatives of 1,3-thiazole have shown they can effectively inhibit biofilm formation in both standard and methicillin-resistant strains of S. epidermidis. nih.gov Similarly, certain pyrazole derivatives have demonstrated anti-biofilm activity linked to the inhibition of carbonic anhydrase, an enzyme involved in bacterial metabolic processes. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity, providing a roadmap for designing more potent and selective analogues.

For this compound and its analogues, several structural features are key determinants of their activity:

The Thiourea Moiety: The sulfur atom is often critical for activity. Replacing the thiourea group with a urea (B33335) (-NH-CO-NH₂) equivalent has been shown to significantly reduce biological efficacy in some contexts, highlighting the importance of the sulfur atom in target binding, possibly through its unique electronic and hydrogen-bonding properties. vulcanchem.com

The Pyrazole Ring: This heterocyclic core serves as a rigid scaffold. Substitutions on the ring can modulate the compound's electronic properties, solubility, and steric profile.

Methyl Substituents: The methyl groups at the 1- and 3-positions of the pyrazole ring can enhance metabolic stability by sterically hindering enzymatic degradation of the ring. vulcanchem.com They also contribute to the hydrophobicity of the molecule, which can influence cell permeability and binding to hydrophobic pockets in target proteins.

Substitutions on the Terminal Nitrogen: In analogues where the terminal nitrogen of the thiourea group is substituted (e.g., with aryl groups), the nature of the substituent drastically affects activity. Studies on related thioureas have shown that electron-withdrawing groups (like halogens) on an attached phenyl ring can significantly enhance antimicrobial and anti-biofilm activity. rsc.orgnih.gov This suggests that modulating the electronic properties of this part of the molecule can fine-tune its interaction with biological targets.

Table 3: Summary of Structure-Activity Relationships

| Structural Moiety | Modification | Impact on Biological Activity |

|---|---|---|

| Thiourea Group | Replacement of Sulfur with Oxygen (Urea) | Often leads to a significant decrease in activity, indicating the sulfur atom's importance. vulcanchem.com |

| Pyrazole Ring | Addition of substituents | Can modulate lipophilicity, electronic properties, and steric fit into binding sites. |

| N1 and C3-Methyl Groups | Removal or replacement | May decrease metabolic stability and alter hydrophobic interactions. vulcanchem.com |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

Future research into the synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea and its derivatives is poised to move beyond traditional multi-step procedures towards more efficient and environmentally benign methodologies. A key area of exploration will be the development of one-pot multicomponent reactions. rsc.orgresearchgate.netmdpi.com These reactions, which combine multiple starting materials in a single reaction vessel, offer significant advantages in terms of reduced reaction times, lower costs, and minimized waste generation. The use of heterogeneous catalysts, such as nickel-based systems, in these one-pot syntheses is a promising approach to enhance reaction efficiency and facilitate catalyst recovery and reuse. mdpi.com

Furthermore, the principles of green chemistry are expected to increasingly influence synthetic strategies. thieme-connect.com This includes the use of aqueous reaction media, which circumvents the need for volatile and often toxic organic solvents. thieme-connect.com The development of novel catalytic systems that are effective in water will be crucial for advancing these green synthetic approaches. Research into microwave-assisted synthesis also holds promise for accelerating reaction rates and improving yields of pyrazole-based compounds.

The exploration of diverse catalytic systems, including metal-based and organocatalysts, will be instrumental in achieving regioselective and stereoselective synthesis of complex this compound derivatives. For instance, the use of iodine as a catalyst has been shown to be effective in the synthesis of certain pyrazole (B372694) derivatives. nih.gov A deeper understanding of reaction mechanisms through kinetic and computational studies will guide the rational design of more efficient and selective catalysts.

Advanced Computational Modeling for Predictive Design and Deeper Mechanistic Understanding

Advanced computational modeling techniques are set to play a pivotal role in accelerating the discovery and optimization of this compound derivatives with desired properties. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of these derivatives with their biological activities. researchgate.net Such models can guide the design of new compounds with enhanced efficacy.

Molecular docking simulations will be instrumental in elucidating the binding interactions between this compound derivatives and their biological targets. nih.govnih.govmdpi.com By visualizing the binding modes and identifying key interactions, researchers can rationally design modifications to the lead compound to improve its binding affinity and selectivity. nih.gov

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties, reactivity, and reaction mechanisms of this compound and its analogues. nih.govnih.gov These theoretical studies can help in understanding the fundamental aspects of their chemical behavior and in predicting their reactivity in various chemical transformations. The integration of these computational approaches will enable a more predictive and efficient design of novel derivatives with tailored functionalities.

Development of Multifunctional this compound Derivatives

The inherent biological activity of both pyrazole and thiourea (B124793) moieties makes this compound an attractive scaffold for the development of multifunctional derivatives with a broad spectrum of applications. Future research will focus on the synthesis and evaluation of derivatives with dual or multiple biological activities. For example, by strategic modification of the core structure, it may be possible to design compounds that exhibit both antifungal and antiviral properties. nih.gov

The synthesis of pyrazole acyl thiourea derivatives has already demonstrated the potential to yield compounds with significant biological activities. nih.gov Further exploration of this class of compounds, by varying the acyl and pyrazole substituents, could lead to the discovery of potent agents for agricultural or medicinal applications. The structure-activity relationship (SAR) studies of these derivatives will be crucial in identifying the key structural features responsible for their multifunctional nature. researchgate.netnih.govnih.gov

The development of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties is another promising avenue. This approach could lead to the creation of novel therapeutic agents with unique mechanisms of action and improved efficacy.

Integration in Materials Science Applications (e.g., Precursors for Nanomaterials)

The presence of both nitrogen and sulfur atoms in this compound makes it a potential precursor for the synthesis of various nanomaterials. Thiourea and its derivatives are known to serve as sulfur sources in the synthesis of metal sulfide (B99878) nanoparticles. The pyrazole moiety, with its coordinating nitrogen atoms, could play a role in templating the growth of these nanoparticles or in modifying their surface properties.

Future research could explore the use of this compound in the synthesis of quantum dots, metal-organic frameworks (MOFs), and other advanced materials. The ability to tune the electronic and steric properties of the pyrazole ring through substitution could provide a means to control the size, shape, and composition of the resulting nanomaterials. The incorporation of this compound into polymer matrices could also lead to the development of new functional materials with applications in electronics, catalysis, and sensing. The versatile chemistry of pyrazole-containing compounds makes them valuable building blocks in the creation of a wide range of materials with tailored properties. researchgate.net

Role in Chemical Sensing and Detection Technologies

The ability of the pyrazole and thiourea moieties to coordinate with metal ions makes this compound a promising candidate for the development of chemical sensors. nih.govresearchgate.net Future research will likely focus on designing and synthesizing derivatives of this compound that exhibit selective and sensitive responses to specific analytes, such as metal ions, anions, or small organic molecules. rsc.org

The development of colorimetric and fluorescent chemosensors based on this scaffold is a particularly attractive area of research. nih.govrsc.orgrsc.orgnih.gov The binding of an analyte to the sensor molecule can induce a change in its absorption or emission properties, allowing for visual or spectroscopic detection. The synthetic versatility of the pyrazole ring allows for the incorporation of various chromophores and fluorophores to fine-tune the sensing properties. rsc.org

The mechanism of sensing, whether it be through chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or other processes, will be a key area of investigation. nih.gov A thorough understanding of the sensing mechanism will enable the rational design of more efficient and selective sensors. The application of these sensors in environmental monitoring, biological imaging, and industrial process control is a long-term goal of this research direction.

Interactive Data Table of Research Findings

| Research Area | Key Findings and Future Directions | Potential Applications |

| Novel Synthetic Pathways | Development of one-pot multicomponent reactions and green synthetic methods using novel catalytic systems. rsc.orgresearchgate.netmdpi.comthieme-connect.com | More efficient, cost-effective, and environmentally friendly production of derivatives. |

| Computational Modeling | Utilization of 3D-QSAR, molecular docking, and DFT to predict bioactivity and understand reaction mechanisms. researchgate.netnih.govnih.govmdpi.com | Accelerated design of compounds with tailored properties for specific applications. |

| Multifunctional Derivatives | Synthesis of derivatives with dual biological activities, such as combined antifungal and antiviral properties. nih.gov | Development of novel agrochemicals and therapeutic agents with broader efficacy. |

| Materials Science | Exploration as a precursor for the synthesis of metal sulfide nanoparticles and other advanced materials. | Creation of new materials for electronics, catalysis, and energy storage. |

| Chemical Sensing | Design of colorimetric and fluorescent chemosensors for the selective detection of metal ions and other analytes. nih.govresearchgate.netrsc.orgrsc.orgnih.gov | Environmental monitoring, medical diagnostics, and industrial process control. |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea?

The compound can be synthesized via coupling reactions between 1,3-dimethyl-1H-pyrazol-5-amine and isothiocyanate derivatives. For example, benzoyl isothiocyanate (generated from benzoyl chloride and ammonium thiocyanate in acetone) reacts with amines to form thioureas. Subsequent hydrolysis under alkaline conditions can optimize purity . Purification via column chromatography or recrystallization is critical to remove unreacted starting materials, monitored by TLC and HPLC.

Q. Which spectroscopic techniques are essential for characterizing this thiourea derivative?

Key methods include:

- 1H/13C NMR : To confirm the thiourea linkage and substituent positions.

- FT-IR : Identification of N-H (3100–3300 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.

- Elemental Analysis : Validates purity and stoichiometry .

Q. How can crystallization conditions be optimized for structural analysis?

Slow evaporation from polar solvents (e.g., ethanol/water mixtures) promotes single-crystal growth. Use SHELX programs (SHELXL for refinement) to resolve hydrogen-bonding networks and molecular geometry .

Advanced Research Questions

Q. What strategies are employed to study its coordination chemistry with transition metals?

Synthesize Pd(II) complexes by reacting the thiourea with PdCl₂ in refluxing acetonitrile. Characterize using:

- X-ray Crystallography : Resolve metal-ligand bond lengths and coordination geometry.

- Kinetic Studies : Monitor ligand substitution reactions with thiourea nucleophiles (e.g., N,N’-dimethylthiourea) via UV-Vis spectroscopy.

- DFT Calculations : Model electronic structures and reaction pathways .

Q. How can computational methods resolve discrepancies between experimental and theoretical data?

Perform density functional theory (DFT) to predict bond dissociation energies, redox potentials, and transition states. Compare with experimental kinetics (e.g., substitution rates) and spectroscopic data to validate models. Adjust basis sets (e.g., B3LYP/6-311+G*) for accuracy .

Q. What role does this thiourea play in enzyme inhibition studies?

Analogous thioureas inhibit HIV-1 reverse transcriptase by binding non-nucleoside pockets. Design derivatives with pyridyl or piperazinyl substituents to enhance binding affinity. Use molecular docking (e.g., AutoDock) to predict interactions and validate via IC₅₀ assays .

Q. How do structural modifications impact bioactivity or reactivity?

Introduce electron-withdrawing groups (e.g., nitro, chloro) to the pyrazole ring to modulate electronic effects. Compare substitution kinetics (e.g., with thiourea nucleophiles) and biological activity (e.g., IC₅₀ values) to establish structure-activity relationships .

Data Contradiction & Optimization

Q. How can conflicting crystallographic and spectroscopic data be reconciled?

If X-ray data suggests planar thiourea geometry but NMR indicates rotational flexibility, consider dynamic effects (e.g., tautomerism). Variable-temperature NMR and Hirshfeld surface analysis can clarify conformational dynamics .

Q. What experimental variables affect synthesis reproducibility?

Contradictory yields may arise from:

Q. How can conflicting biological activity data across studies be addressed?

Cross-validate using orthogonal assays (e.g., fluorescence quenching vs. radiolabeled binding). Control for solvent effects (e.g., DMSO concentration) and confirm compound stability via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.